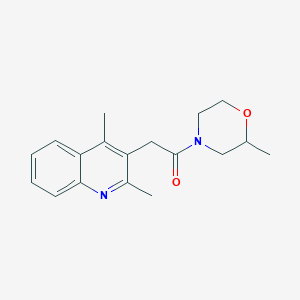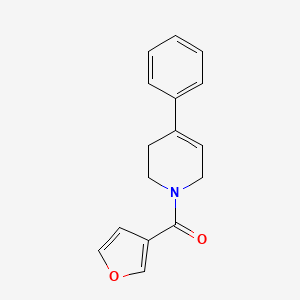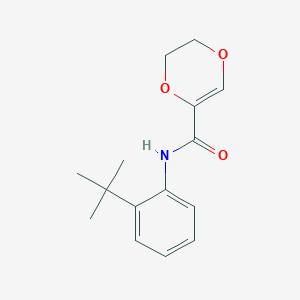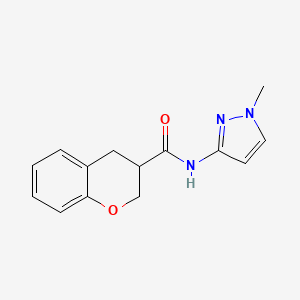
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as OTAA and has been synthesized using different methods.
作用機序
The mechanism of action of OTAA is not fully understood. However, studies have suggested that OTAA may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. OTAA may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
OTAA has been shown to have various biochemical and physiological effects. Studies have shown that OTAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. OTAA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, OTAA has been shown to have antioxidant activity, reducing oxidative stress and protecting cells from damage.
実験室実験の利点と制限
OTAA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using different methods. Additionally, OTAA has shown low toxicity in animal studies, making it a potential candidate for further drug development. However, the limitations of OTAA include its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of OTAA. One of the significant future directions is the development of OTAA-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has potential applications in various areas of scientific research. OTAA can be synthesized using different methods and has shown antitumor, anti-inflammatory, and antioxidant activities. Further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research.
合成法
OTAA can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercaptoacetamide with 2-oxo-1,3-thiazolidine-3-carboxylic acid in the presence of propan-2-ylamine. The reaction produces OTAA as a white solid with a yield of 80%.
科学的研究の応用
OTAA has shown potential applications in various areas of scientific research. One of the significant applications of OTAA is in the field of medicinal chemistry. OTAA has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. OTAA has also been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the development of drugs for the treatment of various diseases.
特性
IUPAC Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-7(2)8-6-18-10(12-8)13-9(15)5-14-3-4-17-11(14)16/h6-7H,3-5H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWYMITXLGOMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)CN2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)

![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)